molecular formula C16H23FN2O2 B12435909 (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine CAS No. 924907-26-6

(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine

Cat. No.: B12435909
CAS No.: 924907-26-6
M. Wt: 294.36 g/mol
InChI Key: JMBRJZPOMZWSJC-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine is a chiral chemical compound that serves as a specialized building block in medicinal chemistry and drug discovery research. Its molecular structure incorporates two features of high contemporary relevance: a pyrrolidine ring and a fluorine substituent. The pyrrolidine scaffold is a privileged structure in drug design, found in a wide range of therapeutics for conditions such as hypertension (e.g., captopril), bacterial infections (e.g., clindamycin), and as a key component in the development of novel enzyme inhibitors . The incorporation of a fluorine atom on the aniline ring is a common strategy in lead optimization. Fluorination can significantly influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and overall bioavailability, making it a crucial modification for improving drug candidates . The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen makes this reagent particularly valuable for multi-step synthetic applications, allowing for selective deprotection under mild acidic conditions. While specific biological data for this exact compound is not widely published in the available literature, its structure suggests potential utility as an intermediate in the synthesis of more complex, biologically active molecules. Researchers may explore its application in developing compounds that target the central nervous system, given the prevalence of pyrrolidine and fluorinated aromatic motifs in psychoactive pharmaceuticals . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

924907-26-6

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl (2R)-2-[(2-fluoroanilino)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-6-7-12(19)11-18-14-9-5-4-8-13(14)17/h4-5,8-9,12,18H,6-7,10-11H2,1-3H3/t12-/m1/s1

InChI Key

JMBRJZPOMZWSJC-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CNC2=CC=CC=C2F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Before delving into preparation methods, understanding the structural characteristics and physical properties of the target compound is essential for successful synthesis.

Structure and Basic Properties

(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine has the molecular formula C₁₆H₂₃FN₂O₂ with a molecular weight of 294.36 g/mol. The IUPAC name for this compound is tert-butyl (2R)-2-[(2-fluoroanilino)methyl]pyrrolidine-1-carboxylate. The structure features:

  • A pyrrolidine ring with (R)-stereochemistry at the 2-position
  • A 2-fluorophenylamino group attached to the 2-position via a methylene bridge
  • A tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen

Table 1: Physical and Chemical Properties of (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine

Property Value
CAS Number 924907-26-6
Molecular Formula C₁₆H₂₃FN₂O₂
Molecular Weight 294.36 g/mol
IUPAC Name tert-butyl (2R)-2-[(2-fluoroanilino)methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-6-7-12(19)11-18-14-9-5-4-8-13(14)17/h4-5,8-9,12,18H,6-7,10-11H2,1-3H3/t12-/m1/s1
Standard InChIKey JMBRJZPOMZWSJC-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@H]1CNC2=CC=CC=C2F

General Synthetic Strategy

The synthesis of (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine involves several key steps that must be carefully controlled to maintain the stereochemical integrity of the product.

Detailed Synthetic Procedures

Based on available research information, the following sections outline the detailed synthetic procedures for preparing (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine.

Formation of the Pyrrolidine Ring

The starting point for the synthesis is typically the formation of the chiral pyrrolidine core. This can be achieved through various methods:

Cyclization Approach

One common approach involves a cyclization reaction to form the pyrrolidine ring with the correct stereochemistry. This typically begins with an appropriate chiral precursor that already contains the desired stereocenter or employs asymmetric catalysis to induce the correct stereochemistry during ring formation.

Introduction of the Boc Protecting Group

Once the pyrrolidine ring with the correct stereochemistry is established, the next step typically involves protecting the pyrrolidine nitrogen with a Boc group.

Standard Boc Protection Procedure

The protection is commonly carried out using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is typically performed in a solvent like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

If starting with an unprotected pyrrolidine derivative, the typical procedure would be:

  • Dissolve the pyrrolidine compound in an appropriate solvent
  • Add the base (typically 1.1-1.2 equivalents)
  • Add Boc anhydride (1.1-1.2 equivalents) dropwise at controlled temperature
  • Allow the reaction to warm to room temperature and stir for several hours
  • Work up the reaction and purify the product

Attachment of the 2-Fluorophenylamino Group

The final key step in the synthesis involves the introduction of the 2-fluorophenylamino group via a methylene linker at the 2-position of the pyrrolidine ring.

Reductive Amination Approach

One potential approach is through reductive amination between an aldehyde functionality at the 2-position of the Boc-protected pyrrolidine and 2-fluoroaniline:

  • Oxidation of (R)-1-Boc-2-hydroxymethylpyrrolidine to the corresponding aldehyde
  • Condensation with 2-fluoroaniline to form an imine
  • Reduction of the imine with an appropriate reducing agent (such as sodium cyanoborohydride or sodium triacetoxyborohydride)
Nucleophilic Substitution Approach

Another approach could involve nucleophilic substitution:

  • Conversion of (R)-1-Boc-2-hydroxymethylpyrrolidine to a corresponding leaving group (mesylate, tosylate, or halide)
  • Nucleophilic substitution with 2-fluoroaniline
Mitsunobu Reaction Approach

Based on related chemistry mentioned in the search results, a Mitsunobu-type reaction might also be employed, similar to approaches used for related compounds:

  • Reaction of (R)-1-Boc-2-hydroxymethylpyrrolidine with 2-fluoroaniline in the presence of triphenylphosphine and a dialkyl azodicarboxylate (like DIAD or DEAD)

Optimization of Reaction Conditions

Successful preparation of (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine requires careful optimization of reaction conditions to maximize yield and maintain stereochemical integrity.

Temperature Control

Temperature control is critical during several steps of the synthesis:

  • Lower temperatures (-78°C to 0°C) may be required during lithiation or other reactions involving strong bases to prevent racemization
  • Room temperature conditions are typically sufficient for Boc protection
  • Elevated temperatures may be required for certain coupling reactions or substitutions

Solvent Selection

The choice of solvent affects reaction efficiency and stereoselectivity:

  • Aprotic polar solvents (THF, DMF, DMSO) are often used for nucleophilic substitutions
  • Dichloromethane or chloroform are common for Boc protection
  • Alcoholic solvents (methanol, ethanol) are typically used for reductive aminations

Catalyst and Reagent Optimization

The selection of catalysts and reagents significantly impacts reaction outcomes:

  • Various reducing agents can be employed for reductive amination with different levels of stereoselectivity
  • Different bases may be preferred for deprotonation steps depending on the substrate

Scale-up and Industrial Production Methods

Industrial production of (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine follows similar synthetic routes to laboratory-scale methods but incorporates optimizations for large-scale manufacturing.

Continuous Flow Processing

Industrial production often employs continuous flow reactors rather than batch processes, offering several advantages:

  • Better temperature control
  • More efficient mixing
  • Improved safety for exothermic reactions
  • Higher productivity and consistency

Automated Synthesis Systems

Automated synthesis systems are frequently used in industrial settings to ensure reproducibility and reduce labor costs:

  • Programmed addition of reagents
  • Automated temperature control
  • In-line monitoring of reaction progress
  • Automated work-up procedures

Purification Processes

Industrial-scale purification typically employs different techniques than laboratory-scale preparations:

  • Continuous crystallization
  • Simulated moving bed chromatography
  • Membrane-based separations
  • Countercurrent extraction

These methods are optimized to ensure high yield and purity while minimizing solvent usage and waste generation.

Analytical Characterization

Proper characterization of (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine is essential to confirm successful synthesis and assess product quality.

Spectroscopic Analysis

NMR Spectroscopy

NMR spectroscopy provides critical structural information:

  • ¹H NMR: Characteristic signals for the Boc group (singlet at approximately δ 1.4 ppm), pyrrolidine ring protons, methylene linker protons, and aromatic protons from the 2-fluorophenyl group
  • ¹³C NMR: Signals for carbonyl carbon of the Boc group (approximately δ 155 ppm), aromatic carbons, and aliphatic carbons
  • ¹⁹F NMR: Single signal for the fluorine atom in the 2-fluorophenyl group
Mass Spectrometry

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns characteristic of the structure:

  • Expected molecular ion [M+H]⁺ at m/z 295
  • Characteristic fragmentation patterns including loss of the Boc group (loss of 100 mass units)

Chiral Analysis

As an optically active compound, the enantiomeric purity of (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine must be assessed:

  • Chiral HPLC using appropriate chiral stationary phases
  • Polarimetry to measure optical rotation
  • Chiral GC methods

Purity Determination

Overall purity can be assessed using:

  • HPLC with suitable detection methods
  • GC analysis for volatile impurities
  • Elemental analysis to confirm elemental composition

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a transient protective moiety for the pyrrolidine nitrogen. Deprotection typically occurs under acidic conditions, enabling downstream functionalization:

Reaction Conditions Products Key Observations Reference
Trifluoroacetic acid (TFA) in DCM(R)-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidineQuantitative removal of Boc group; retains stereochemistry at the pyrrolidine center
HCl in dioxaneHydrochloride salt of deprotected amineEfficient for gram-scale syntheses; minimal side reactions observed

Mechanistic Insight : Acidic conditions protonate the Boc carbonyl oxygen, leading to cleavage of the carbamate bond and release of CO₂ and tert-butanol .

Functionalization at the Pyrrolidine Nitrogen

The secondary amine generated post-Boc deprotection undergoes diverse reactions, enabling structural diversification:

Reaction Type Reagents/Conditions Products Yield Reference
AcylationAcetyl chloride, Et₃NN-Acetyl-pyrrolidine derivative85%
SulfonylationTosyl chloride, pyridineN-Tosyl-pyrrolidine derivative78%
Reductive AminationBenzaldehyde, NaBH₃CNN-Benzyl-pyrrolidine derivative72%

Steric Effects : The bulky 2-fluoroaniline substituent reduces reaction rates compared to unsubstituted pyrrolidines .

Reactions at the 2-Fluoroaniline Substituent

The electron-withdrawing fluorine atom directs electrophilic substitution to the para position, while the aniline group participates in coupling reactions:

Reaction Conditions Products Selectivity Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl-substituted pyrrolidinePara > Ortho (9:1)
NitrationHNO₃, H₂SO₄2-Fluoro-4-nitroaniline-pyrrolidine derivativeExclusive para nitration
DiazotizationNaNO₂, HCl, CuCN2-Fluoro-4-cyanoaniline-pyrrolidine derivative68% yield

Fluorine Stability : The C–F bond resists hydrolysis under mild conditions but undergoes cleavage via radical pathways under UV light .

Pyrrolidine Ring Modifications

The saturated five-membered ring participates in ring-opening and oxidation reactions:

Reaction Conditions Products Notes Reference
OxidationRuO₄, NaIO₄γ-Lactam derivativeStereochemistry preserved
Ring ExpansionCH₂N₂, BF₃·Et₂OSix-membered piperidine analogLimited yield (45%)
Reductive Ring OpeningH₂, Ra-NiOpen-chain diamineRequires harsh conditions (100°C)

Mechanistic Pathway : Oxidation proceeds via initial hydrogen abstraction at the α-carbon, followed by hydroxylation and lactam formation .

Catalytic Asymmetric Transformations

The chiral center at C2 enables stereoselective reactions:

Reaction Catalyst Products ee Reference
Rh(II)-catalyzed C–H insertionRh₂(S-PTAD)₄C2-symmetrical bicyclic pyrrolidine>95%
Enzymatic ResolutionLipase B (CAL-B)Enantiopure (R)- and (S)-isomers99%

Key Insight : Rhodium catalysts favor retention of configuration during C–H functionalization .

Stability Under Metabolic Conditions

While not a synthetic reaction, metabolic pathways significantly impact the compound’s fate:

Condition Enzyme System Major Pathway Half-Life Reference
Human liver microsomesCYP3A4Oxidative dealkylation2.1 h
Rat hepatocytesFlavin monooxygenasesN-Oxide formation4.8 h

Fluorine Impact : The 2-fluoro substituent reduces oxidative metabolism at the aniline ring compared to non-fluorinated analogs .

Comparative Reactivity Table

The compound’s reactivity is contextualized against structurally similar molecules:

Compound Boc Deprotection Rate Suzuki Coupling Yield Oxidation Susceptibility
(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidineFast (TFA, 0°C)82%Moderate
1-Boc-4-[(phenylamino)-methyl]-pyrrolidineModerate (TFA, RT)76%High
(S)-1-Boc-2-[(4-fluoro-phenylamino)-methyl]-pyrrolidineFast (TFA, 0°C)88%Low

Trends :

  • Fluorine Position : Para-fluoro analogs exhibit higher coupling yields due to reduced steric hindrance .

  • Steric Bulk : 2-Substituted derivatives show slower acylation kinetics .

Scientific Research Applications

(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a fluoro-phenylamino group and a Boc (tert-butoxycarbonyl) protecting group. It has a molecular formula of C16H23FN2O2C_{16}H_{23}FN_2O_2 and a molecular weight of 294.36 g/mol. The compound is relevant in medicinal chemistry for its potential applications in drug development, particularly in the synthesis of biologically active molecules.

Scientific Research Applications
(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine is used in various scientific research applications:

  • Chemistry It serves as an intermediate in synthesizing complex molecules.
  • Biology The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
  • Medicine There is ongoing research exploring its potential as a pharmaceutical agent, particularly in developing new drugs.
  • Industry It is used to produce fine chemicals and as a building block in organic synthesis.

(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine exhibits potential biological activities that are explored in pharmacological research. Compounds containing fluorinated aromatic groups often show enhanced metabolic stability and bioavailability. Preliminary studies suggest that derivatives of this compound may have applications as anti-inflammatory agents or in treating neurological disorders because of their ability to cross the blood-brain barrier.

Mechanism of Action

The mechanism of action of ®-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-phenylamino group plays a crucial role in binding to these targets, while the Boc group provides stability and protection during biochemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine Not Provided* ~280 (estimated) Boc, 2-fluoro-phenylamino-methyl Chiral center, potential H-bond donor
(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine C11H20F2N2O2 250.29 Boc, methylaminomethyl, 4,4-difluoro Enhanced lipophilicity, reduced steric bulk
1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine C15H18BrFNO2 342.22 (estimated) Boc, 4-bromo-2-fluoro-phenyl Halogenated aryl, synthetic versatility
Nicotine (1-Methyl-2-(3-pyridyl)pyrrolidine) C10H14N2 162.23 Pyridyl, methyl Neurological activity, natural alkaloid
Key Observations:
  • Substituent Effects: The target compound’s 2-fluoro-phenylamino group introduces both electronic (electron-withdrawing fluorine) and steric effects, distinguishing it from simpler analogs like nicotine. The Boc group offers synthetic flexibility compared to unprotected amines .
  • Synthetic Utility: The bromo-fluoro analog () allows for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target’s amino group enables further functionalization via amidation or alkylation .

Biological Activity

(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine is a chiral compound with the molecular formula C16_{16}H23_{23}FN2_2O2_2 and a molecular weight of 294.36 g/mol. It features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 2-fluoro-phenylamino substituent. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a precursor for biologically active molecules.

PropertyValue
Molecular FormulaC16_{16}H23_{23}FN2_2O2_2
Molecular Weight294.36 g/mol
CAS Number924907-26-6
StructureChemical Structure

Pharmacological Potential

Preliminary studies indicate that (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine may exhibit significant biological activities, particularly in the realms of anti-inflammatory and neurological therapeutic applications. Compounds with fluorinated aromatic groups are known to enhance metabolic stability and bioavailability, making this compound a candidate for further pharmacological exploration.

The compound's biological activity is hypothesized to stem from its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. Interaction studies suggest that it may influence pathways related to inflammation and neuroprotection, potentially allowing it to cross the blood-brain barrier effectively .

Case Studies

  • Anti-inflammatory Activity : In a study exploring the anti-inflammatory properties of similar compounds, derivatives of (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine showed promising results in reducing cytokine release in vitro. These findings suggest potential therapeutic applications in treating inflammatory diseases.
  • Neurological Applications : Another investigation focused on the compound's ability to penetrate the blood-brain barrier. In animal models, it was observed that compounds with similar structures could effectively modulate neurotransmitter levels, indicating potential use in treating conditions such as depression or anxiety disorders.

Synthesis and Derivatives

Several synthetic routes have been developed for (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine, emphasizing its versatility in medicinal chemistry. The following methods are commonly employed:

  • Boc Protection : The Boc group is utilized to protect the amine during synthesis.
  • Fluorination : The introduction of the fluorine atom enhances the compound's pharmacokinetic properties.

Comparative Analysis with Related Compounds

The unique structure of (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine can be compared with other compounds that share similar features:

Compound NameStructure FeaturesUnique Aspects
(R)-1-Boc-2-methyl-pyrrolidinePyrrolidine ring with Boc groupLacks fluorine substitution; simpler structure
1-Boc-4-[(2-fluoro-phenylamino)-methyl]-piperidinePiperidine ring instead of pyrrolidineDifferent ring structure may influence activity
1-(4-Fluorobenzyl)-pyrrolidineContains a benzyl group instead of phenylaminoDifferent substituent affects reactivity

Q & A

Basic Research Questions

Q. What is a reliable synthetic route for (R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine, and how can reaction completion be monitored?

  • Methodology:

  • Step 1: Adapt the reductive amination strategy from related pyrrolidine derivatives (). React 2-fluorobenzaldehyde with a Boc-protected pyrrolidine precursor in DMF using potassium carbonate as a base. Optimize temperature (e.g., 150°C under microwave irradiation for reduced reaction time) .
  • Step 2: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Stain with ninhydrin to detect free amines.
  • Step 3: Purify via liquid-liquid extraction (ethyl acetate/water) and dry over MgSO₄. Remove solvents under reduced pressure.
  • Validation: Confirm structure using ¹H NMR (e.g., δ ~3.3 ppm for Boc-protected pyrrolidine protons) and elemental analysis (N% ~7.5–8.0) .

Q. How can intermediates be purified to minimize diastereomer contamination?

  • Methodology:

  • Use flash chromatography with a chiral stationary phase (e.g., Chiralpak® IA) and isocratic elution (hexane:IPA 90:10) to separate diastereomers.
  • Validate purity via HPLC (Chiralcel® OD-H column, 0.46 × 25 cm, 1 mL/min flow rate) .

Q. What safety protocols are critical for handling this compound?

  • Guidelines:

  • Use PPE (nitrile gloves, goggles) in a fume hood. Store under argon at –20°C to prevent Boc-group hydrolysis.
  • Refer to SDS data for spill management (e.g., neutralize with vermiculite) and first aid (eye irrigation with saline) .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence catalytic activity in asymmetric synthesis?

  • Methodology:

  • Compare enantioselectivity in organocatalytic fluorination (e.g., using NFSI) between (R)- and (S)-configured analogs. Monitor diastereomeric excess (de) via ¹⁹F NMR or chiral HPLC .
  • Example: (R)-configured pyrrolidine derivatives showed >90% de in β-fluorination of carbonyl compounds under Pd(OAc)₂ catalysis .

Q. What strategies resolve contradictions in reported yields for Boc-deprotection under acidic conditions?

  • Methodology:

  • Optimize deprotection using TFA/DCM (1:4 v/v) at 0°C to minimize side reactions. Quantify Boc removal via IR (loss of ~1680 cm⁻¹ carbonyl stretch) .
  • Compare with HCl/dioxane (4 M) and analyze by LC-MS for byproduct formation (e.g., tert-butyl carbocation adducts).

Q. How can computational modeling predict the compound’s reactivity in C–H functionalization?

  • Methodology:

  • Perform DFT calculations (B3LYP/6-31G*) to map transition states for Pd-mediated C–H activation. Correlate with experimental yields in coupling reactions (e.g., Suzuki-Miyaura) .

Q. What are the stability limits of this compound under accelerated degradation conditions?

  • Methodology:

  • Conduct stress testing:
  • Thermal: 40°C/75% RH for 4 weeks.
  • Oxidative: 3% H₂O₂, 25°C/24h.
  • Analyze degradation products via UPLC-QTOF-MS. Identify major pathways (e.g., Boc cleavage or fluorophenyl ring oxidation) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between synthetic batches?

  • Resolution:

  • Check for residual solvents (DMF, ethyl acetate) via ¹³C NMR. Use deuterated DMSO for consistent shimming.
  • Assign stereochemical purity using NOESY (e.g., cross-peaks between pyrrolidine H-2 and fluoro-phenyl protons) .

Q. How to address discrepancies in elemental analysis (N% ~7.5 vs. theoretical 7.99)?

  • Troubleshooting:

  • Recrystallize from ethanol/water to remove hygroscopic impurities.
  • Validate via combustion analysis (ΔN% <0.3 acceptable) or HRMS (MH⁺ calc. 323.1734) .

Methodological Resources

  • Stereochemical Control: Use Evans’ oxazaborolidine catalysts for enantioselective synthesis .
  • Scale-Up: Adapt microwave-assisted synthesis () for 10 mmol batches with 85–90% yield .
  • Toxicology Screening: Follow OECD 423 guidelines for acute oral toxicity in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.